molecular formula C16H20N2O5S B4617012 3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B4617012
M. Wt: 352.4 g/mol
InChI Key: VDHKLNURAYLARL-UHFFFAOYSA-N
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Description

3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid is a useful research compound. Its molecular formula is C16H20N2O5S and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 352.10929292 g/mol and the complexity rating of the compound is 555. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Asymmetric Synthesis

Derivatives of the molecule, such as methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates, have been synthesized through Aza-Diels-Alder reactions. These reactions involve chiral iminium ions, formed from glyoxylic acid and chiral amines, with cyclopentadiene. Such derivatives have potential applications in asymmetric synthesis, which is crucial in the development of enantiomerically pure pharmaceuticals (Waldmann & Braun, 1991).

Rearrangement Reactions

This compound is involved in sulfuric acid-promoted rearrangement reactions. Specifically, 3-(N-acylamino)-substituted caran-4-one oximes, containing substituents like 2-thienylcarbonyl, undergo rearrangement to form 2-oxa-4-azabicyclo[3.3.1]non-3-en-6-one derivatives. Such reactions expand the synthetic routes for creating novel bicyclic compounds (Agafontsev & Tkachev, 2005).

Synthesis of Bicyclic Amino Acids

Research into the synthesis of 3-azabicyclo[4.1.0]heptane-1-carboxylic acid, an analog of the molecule , shows its potential as a building block in medicinal chemistry. The synthesis involves diazomalonate insertion, intramolecular cyclization, and chemoselective reduction of the lactam (Napolitano et al., 2010).

Peptide Engineering and Peptidomimetic Drug Design

The molecule's analog, 3,5-methanonipecotic acid, has been synthesized for use in peptide engineering and peptidomimetic drug design. This highlights the potential of such bicyclic β-amino acids in creating novel drugs (Tymtsunik et al., 2013).

Membrane Transport System Studies

Isomeric 3-aminobicyclo[3.2.1]octane-3-carboxylic acids, similar to the molecule of interest, have been synthesized to study their specificity to the Na+-independent membrane transport system in cells. Such research can be instrumental in understanding cellular uptake mechanisms (Christensen et al., 1983).

Properties

IUPAC Name

3-[(3-carbamoyl-5-propan-2-ylthiophen-2-yl)carbamoyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O5S/c1-6(2)10-5-7(13(17)19)15(24-10)18-14(20)11-8-3-4-9(23-8)12(11)16(21)22/h5-6,8-9,11-12H,3-4H2,1-2H3,(H2,17,19)(H,18,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHKLNURAYLARL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(S1)NC(=O)C2C3CCC(C2C(=O)O)O3)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 3
3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 4
3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 5
3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid
Reactant of Route 6
3-({[3-(aminocarbonyl)-5-isopropyl-2-thienyl]amino}carbonyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid

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